3-Acetoxyphenylzinc iodide
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Overview
Description
3-Acetoxyphenylzinc iodide: is an organozinc compound with the molecular formula C8H7IO2Zn and a molecular weight of 327.43 g/mol . This compound is typically used as a reagent in organic synthesis, particularly in cross-coupling reactions. It is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxyphenylzinc iodide can be synthesized through the reaction of 3-iodophenol with zinc dust in the presence of acetic anhydride . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified through standard techniques such as distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxyphenylzinc iodide primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the phenyl group of the zinc compound and an aryl or vinyl halide .
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate)
Base: (e.g., potassium carbonate)
Solvent: (e.g., tetrahydrofuran)
Temperature: Typically around 50-80°C
Major Products: The major products of these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 3-Acetoxyphenylzinc iodide is widely used in organic synthesis for the formation of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing carbon-carbon bonds.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for pharmaceuticals. It has been employed in the development of drugs targeting cancer, cardiovascular diseases, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its role in the synthesis of biaryl compounds makes it essential for manufacturing advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-acetoxyphenylzinc iodide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The phenyl group from the zinc compound is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3-Methoxyphenylzinc iodide
- 3-Cyanophenylzinc iodide
- 3-Fluorophenylzinc iodide
- 4-Acetoxyphenylzinc iodide
Uniqueness: 3-Acetoxyphenylzinc iodide is unique due to its acetoxy group , which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This functional group can provide additional sites for further chemical modifications, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
iodozinc(1+);phenyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRGYVRUPNNTGU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C[C-]=C1.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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